Predicted Lipophilicity (clogP) Differentiates Benzylthio from Amino and Unsubstituted Analogs
The 2-benzylthio substituent substantially increases lipophilicity relative to the 2-amino analog. Calculated clogP values (ChemAxon/ALOGPS consensus) place 4-chloro-6-phenyl-2-[(phenylmethyl)thio]pyrimidine at approximately 5.1–5.3, compared to ~3.2 for 2-amino-4-chloro-6-phenylpyrimidine and ~3.8 for unsubstituted 4-chloro-6-phenylpyrimidine . This ~1.5–2.0 log unit increase predicts enhanced membrane permeability but also demands careful solubility management in assay design.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 5.1–5.3 (consensus prediction) |
| Comparator Or Baseline | 2-Amino-4-chloro-6-phenylpyrimidine clogP ≈ 3.2; 4-Chloro-6-phenylpyrimidine clogP ≈ 3.8 |
| Quantified Difference | Δ clogP ≈ +1.5 to +2.0 vs. amino analog; +1.3 to +1.5 vs. unsubstituted analog |
| Conditions | In silico prediction using ChemAxon/ALOGPS consensus method; no experimental logP data located |
Why This Matters
A 1.5–2.0 log unit difference in lipophilicity can shift passive membrane permeability by an order of magnitude, directly impacting intracellular target engagement and off-target distribution, making the benzylthio compound a distinct chemical probe relative to more polar analogs.
